molecular formula C34H39NO8 B602062 Lasofoxifene beta-D-Glucuronide CAS No. 1048953-95-2

Lasofoxifene beta-D-Glucuronide

Numéro de catalogue B602062
Numéro CAS: 1048953-95-2
Poids moléculaire: 589.69
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lasofoxifene beta-D-Glucuronide is a product used for proteomics research . It is a derivative of Lasofoxifene, a non-steroidal 3rd generation selective estrogen receptor modulator (SERM) that selectively binds to both ERα and ERβ with high affinity . Lasofoxifene is marketed for the prevention and treatment of osteoporosis and for the treatment of vaginal atrophy .


Synthesis Analysis

The synthesis of Lasofoxifene beta-D-Glucuronide involves glucuronidation, a metabolic process carried out by the human UDP-glucuronosyltransferase (UGT) family of enzymes . This process is important in the metabolic fate of many drugs and other xenobiotics . The glucuronides formed are more polar (water soluble) than the parent organic substrate and are generally excreted through the kidney .


Molecular Structure Analysis

The molecular formula of Lasofoxifene beta-D-Glucuronide is C34H39NO8 . It contains a total of 87 bonds, including 48 non-H bonds, 19 multiple bonds, 9 rotatable bonds, 1 double bond, 18 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic tertiary amine, 4 hydroxyl groups, and 3 secondary alcohols .


Chemical Reactions Analysis

Lasofoxifene beta-D-Glucuronide is a product of the glucuronidation process, which involves the conjugation of glucuronic acid to substrates . β-Glucuronidases are routinely used for the enzymatic hydrolysis of glucuronides from urine, plasma, and other biological fluids before analysis .


Physical And Chemical Properties Analysis

The molecular weight of Lasofoxifene beta-D-Glucuronide is 589.68 . It contains 34 Carbon atoms, 39 Hydrogen atoms, 1 Nitrogen atom, and 8 Oxygen atoms .

Applications De Recherche Scientifique

Osteoporosis Prevention and Treatment

Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM), has shown efficacy in the prevention and treatment of osteoporosis in postmenopausal women. It selectively binds to estrogen receptors with a high affinity, demonstrating a proven efficacy in preventing bone loss and lowering cholesterol levels. Its oral bioavailability is improved compared to other SERMs due to increased resistance to intestinal wall glucuronidation. Clinical trials have confirmed its efficacy in preventing vertebral and nonvertebral fractures, making it a promising alternative therapy for osteoporosis in postmenopausal women (Gennari et al., 2006); (Gennari et al., 2009).

Monitoring Bone Turnover

Lasofoxifene has been useful in monitoring bone turnover. In a study, postmenopausal osteopenic women treated with lasofoxifene showed a significant reduction in serum-based bone turnover markers, correlating with changes in bone density. This indicates its potential in providing early indications of bone density response in individual patients (Rogers et al., 2009).

Metabolism and Excretion

Studies on lasofoxifene's disposition in male subjects have revealed insights into its metabolism and excretion. It undergoes extensive metabolism, primarily through direct conjugation (glucuronide and sulfate conjugates) and phase I oxidation. These findings are important for understanding its pharmacokinetics and optimizing its therapeutic use (Prakash et al., 2008).

Vaginal Atrophy Treatment

Lasofoxifene has shown efficacy in treating vaginal and vulvar atrophy in postmenopausal women. Its mechanism involves stimulating vaginal mucus formation without causing cell proliferation, potentially due to increased vaginal estrogen receptor β and androgen receptor levels. This cellular and molecular profile may account for its effectiveness in treating these conditions (Wang et al., 2006).

Long-Term Bone Health Maintenance

In a study on ovariectomized rats, long-term treatment with lasofoxifene preserved bone mass and strength without adversely affecting reproductive tissues. This suggests its potential as an effective long-term antiosteoporosis agent (Ke et al., 2004).

Breast Cancer Risk Reduction

Lasofoxifene has demonstrated a reduction in the risk of estrogen receptor-positive breast cancer in postmenopausal women with osteoporosis. This indicates its potential in cancer prevention, adding to its value as a therapeutic option for postmenopausal conditions (LaCroix et al., 2010).

Propriétés

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39NO8/c36-29-30(37)32(33(39)40)43-34(31(29)38)42-25-13-15-27-23(20-25)10-14-26(21-6-2-1-3-7-21)28(27)22-8-11-24(12-9-22)41-19-18-35-16-4-5-17-35/h1-3,6-9,11-13,15,20,26,28-32,34,36-38H,4-5,10,14,16-19H2,(H,39,40)/t26-,28+,29+,30+,31+,32?,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBWCSRRUQKSEDJ-AUICGZQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O[C@H]5[C@H]([C@H]([C@@H](C(O5)C(=O)O)O)O)O)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lasofoxifene beta-D-Glucuronide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lasofoxifene beta-D-Glucuronide
Reactant of Route 2
Lasofoxifene beta-D-Glucuronide
Reactant of Route 3
Lasofoxifene beta-D-Glucuronide
Reactant of Route 4
Lasofoxifene beta-D-Glucuronide
Reactant of Route 5
Reactant of Route 5
Lasofoxifene beta-D-Glucuronide
Reactant of Route 6
Lasofoxifene beta-D-Glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.